![molecular formula C13H14N4 B11777691 3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)
3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method involves the treatment of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of dihydro derivatives.
科学的研究の応用
3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole has several scientific research applications:
作用機序
The mechanism of action of 3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and substituents.
3-(5)-Substituted Pyrazoles: These compounds have a pyrazole ring with various substituents at the 3 or 5 positions.
Uniqueness
The uniqueness of 3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole lies in its specific fusion of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties
特性
分子式 |
C13H14N4 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC名 |
3-pyridin-3-yl-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
InChI |
InChI=1S/C13H14N4/c1-2-8(7-14-5-1)13-12-10-4-3-9(15-10)6-11(12)16-17-13/h1-2,5,7,9-10,15H,3-4,6H2,(H,16,17) |
InChIキー |
MNDDWZHBPFTCEY-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3=C(CC1N2)NN=C3C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


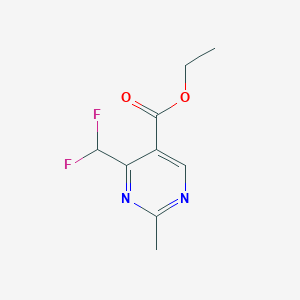
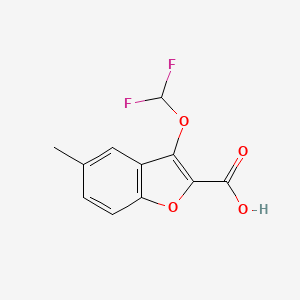
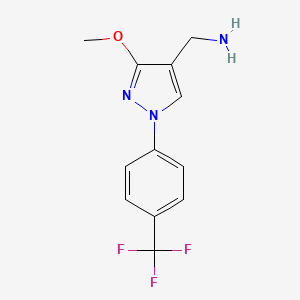
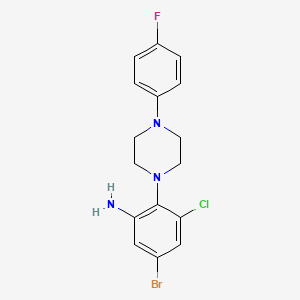

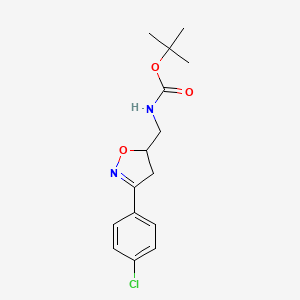
![3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11777648.png)
![4-Bromo-2-fluorobenzo[d]oxazole](/img/structure/B11777649.png)
![4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11777651.png)
![2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole](/img/structure/B11777663.png)
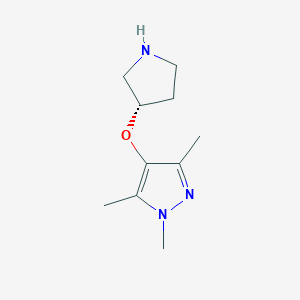
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
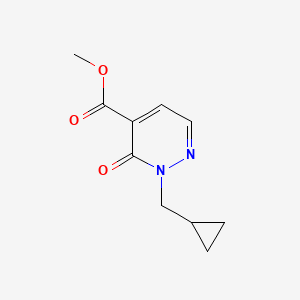
![1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11777697.png)
